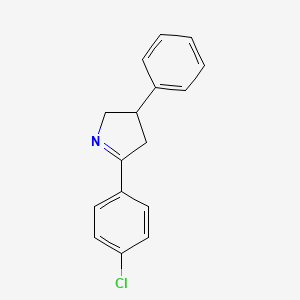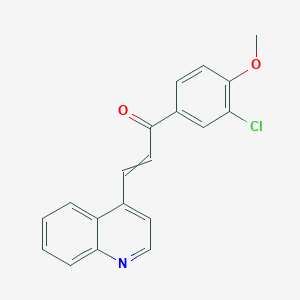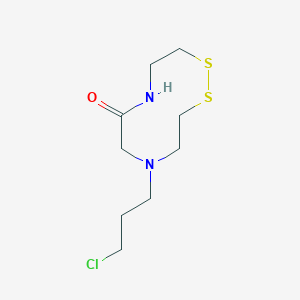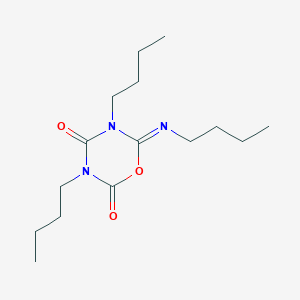![molecular formula C16H31NO5 B14190972 (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal CAS No. 921935-25-3](/img/structure/B14190972.png)
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal is an organic compound with a complex structure that includes a nitro group, a dimethoxy group, and an aldehyde group
Méthodes De Préparation
The synthesis of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal typically involves multiple steps, starting from simpler organic molecules. One common synthetic route includes the following steps:
Formation of the nitro group: This can be achieved through nitration reactions using reagents such as nitric acid or nitrous acid.
Introduction of the dimethoxy group: This step often involves the use of methanol and an acid catalyst to introduce the methoxy groups.
Aldehyde formation: The aldehyde group can be introduced through oxidation reactions using reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Industrial production methods may involve the use of flow microreactor systems to enhance the efficiency and sustainability of the synthesis process .
Analyse Des Réactions Chimiques
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It may be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the aldehyde group can form covalent bonds with nucleophiles. These interactions can affect various biochemical pathways and cellular processes .
Comparaison Avec Des Composés Similaires
Similar compounds to (2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal include:
(2R,4S)-hydroxy itraconazole-D5: This compound also contains a nitro group and is used in pharmaceutical research.
Tertiary butyl esters: These compounds are used in synthetic organic chemistry and have similar functional groups.
Propriétés
Numéro CAS |
921935-25-3 |
|---|---|
Formule moléculaire |
C16H31NO5 |
Poids moléculaire |
317.42 g/mol |
Nom IUPAC |
(2R)-2-[(2R)-1,1-dimethoxy-3-nitropropan-2-yl]undecanal |
InChI |
InChI=1S/C16H31NO5/c1-4-5-6-7-8-9-10-11-14(13-18)15(12-17(19)20)16(21-2)22-3/h13-16H,4-12H2,1-3H3/t14-,15-/m0/s1 |
Clé InChI |
PWTGQVDAPCKRFB-GJZGRUSLSA-N |
SMILES isomérique |
CCCCCCCCC[C@@H](C=O)[C@H](C[N+](=O)[O-])C(OC)OC |
SMILES canonique |
CCCCCCCCCC(C=O)C(C[N+](=O)[O-])C(OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![5-(4-Trifluoromethylphenyl)[1,3,4]oxathiazol-2-one](/img/structure/B14190892.png)



![6-{5-[4-(Trifluoromethyl)phenyl][2,4'-bipyrimidin]-4(3H)-ylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14190916.png)



![[1-(Diphenylphosphoryl)-2,2-dimethylbutyl]propanedinitrile](/img/structure/B14190937.png)
![acetic acid;[(2R)-1-[(3-hydroxyphenyl)methoxy]octan-2-yl] acetate](/img/structure/B14190945.png)



![2-Methyl-4,6-bis[2-(4-methylphenyl)ethenyl]-1,3,5-triazine](/img/structure/B14190984.png)
